

# An In-depth Technical Guide to the Crystal Structure of Calcium Levulinate Dihydrate

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## Compound of Interest

Compound Name: Calcium levulinate

Cat. No.: B1209534

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This technical guide provides a comprehensive analysis of the crystal structure of **calcium levulinate** dihydrate,  $[\text{Ca}(\text{C}_5\text{H}_7\text{O}_3)_2(\text{H}_2\text{O})_2]_n$ . The information presented herein is crucial for understanding the physicochemical properties of this compound, which is of significant interest in pharmaceutical formulations as a bioavailable source of calcium.

## Crystal Structure and Molecular Geometry

The crystal structure of **calcium levulinate** dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes to form a one-dimensional coordination polymer.<sup>[1]</sup> The fundamental repeating unit consists of a calcium ion ( $\text{Ca}^{2+}$ ), two levulinate anions ( $\text{C}_5\text{H}_7\text{O}_3^-$ ), and two water molecules.<sup>[1][2]</sup>

The  $\text{Ca}^{2+}$  ion is situated on a twofold rotation axis and is octacoordinated, meaning it is bonded to eight oxygen atoms.<sup>[1][2]</sup> This coordination results in a distorted square-antiprismatic geometry.<sup>[1][2][3]</sup> The eight coordinating atoms are comprised of two oxygen atoms from the two monodentate water ligands and six oxygen atoms from four different levulinate ligands.<sup>[1][2]</sup>

The levulinate ligands exhibit two distinct coordination modes: a bidentate O,O'-chelate mode and a bridging mode.<sup>[1][2]</sup> This bridging action, through a carboxyl oxygen atom to an adjacent calcium ion, creates the polymeric chain structure that extends along the c-axis.<sup>[1][2]</sup> These chains are further organized into a three-dimensional supramolecular structure through intra-

and intermolecular hydrogen bonds involving the coordinated water molecules and the carboxyl and carbonyl oxygen atoms of the levulinate anions.[1][2]

## Quantitative Crystallographic Data

The crystallographic data for **calcium levulinate** dihydrate are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter                               | Value  |
|---|--|
| Empirical Formula                       | C <sub>10</sub> H <sub>18</sub> CaO <sub>8</sub> |
| Formula Weight                          | 306.32   |
| Crystal System                          | Monoclinic                                       |
| Space Group                             | C2/c   |
| a (Å)                                   | 18.0343 (10)                                     |
| b (Å)                                   | 5.6888 (3)                                       |
| c (Å)                                   | 13.6262 (8)                                      |
| α (°)                                   | 90   |
| β (°)                                   | 108.019 (3)                                      |
| γ (°)                                   | 90   |
| Volume (Å <sup>3</sup> )                | 1328.08 (13)                                     |
| Z                                       | 4  |
| Temperature (K)                         | 100(2)   |
| Wavelength (Å)                          | 0.71073  |
| Calculated Density (g/cm <sup>3</sup> ) | 1.532  |

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Table 2: Selected Bond Lengths

| Bond                | Length (Å)  |
|---------------------|-------------|
| Ca1—O1              | 2.3546 (10) |
| Ca1—O2              | 2.4820 (10) |
| Ca1—O4              | 2.599 (1)   |
| Ca1—O2 <sup>i</sup> | 2.4820 (10) |

Symmetry code: (i)  $-x+1, y, -z+1/2$ . Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[\[2\]](#)

Table 3: Hydrogen Bond Geometry

| D—H...A                   | D—H (Å) | H...A (Å) | D...A (Å) | D—H...A (°) |
|---------------------------|---------|-----------|-----------|-------------|
| O4—H4A...O3 <sup>iv</sup> | 0.84    | 1.95      | 2.783 (2) | 171         |
| O4—H4B...O2 <sup>ii</sup> | 0.84    | 2.06      | 2.891 (2) | 171         |

Symmetry codes: (ii)  $x, -y+1, z-1/2$ ; (iv)  $-x+1/2, y+1/2, -z+1/2$ . Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

### 3.1 Synthesis and Crystallization

The synthesis of **calcium levulinate** dihydrate can be achieved through the reaction of levulinic acid with calcium hydroxide.[\[1\]](#)

- Procedure:
  - Suspend calcium hydroxide (5.00 mmol) in deionized water (200 mL).
  - Add levulinic acid (10.0 mmol) to the suspension.
  - Heat the mixture to boiling with magnetic stirring until a clear solution is obtained.

- Transfer the solution to an evaporating dish and allow it to cool to room temperature for crystallization.
- Collect the resulting white, needle-shaped crystals by suction filtration.
- Dry the product at 363 K for 24 hours.[1]

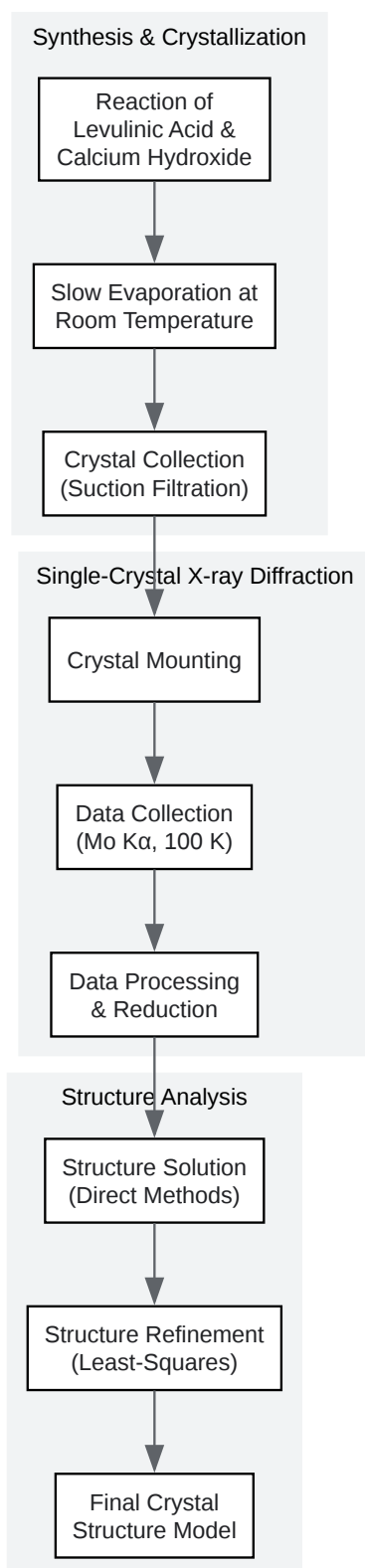
### 3.2 Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

- Data Collection:
  - A suitable single crystal is mounted on a diffractometer.
  - Data is collected at a controlled temperature (e.g., 100 K) using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[4]
  - A series of  $\phi$  and  $\omega$  scans are performed to collect a complete dataset of diffraction intensities.[4]
- Structure Solution and Refinement:
  - The collected diffraction data is processed, including integration of reflection intensities and correction for absorption effects.
  - The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
  - All non-hydrogen atoms are refined anisotropically.
  - Hydrogen atoms are placed in calculated positions and refined using a riding model.

## Visualizations

### 4.1 Experimental Workflow for Crystal Structure Determination



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Caption: Experimental workflow for determining the crystal structure.

```
// Central Calcium Ion Ca [label="Ca2+", shape=circle, fillcolor="#4285F4",  
fontcolor="#FFFFFF", pos="0,0!"];  
  
// Coordinated Oxygen Atoms O1 [label="O", shape=circle, fillcolor="#EA4335",  
fontcolor="#FFFFFF", pos="-1.5,1.5!"]; O2 [label="O", shape=circle, fillcolor="#EA4335",  
fontcolor="#FFFFFF", pos="1.5,1.5!"]; O3 [label="O", shape=circle, fillcolor="#EA4335",  
fontcolor="#FFFFFF", pos="-1.5,-1.5!"]; O4 [label="O", shape=circle, fillcolor="#EA4335",  
fontcolor="#FFFFFF", pos="1.5,-1.5!"]; O5 [label="O", shape=circle, fillcolor="#EA4335",  
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fontcolor="#FFFFFF", pos="0,2!"]; O8 [label="O(H2O)", shape=circle, fillcolor="#34A853",  
fontcolor="#FFFFFF", pos="0,-2!"];  
  
// Bonds from Calcium to Oxygen Ca -- O1; Ca -- O2; Ca -- O3; Ca -- O4; Ca -- O5; Ca -- O6;  
Ca -- O7; Ca -- O8;  
  
// Labels for ligands L1 [label="Levulinate\n(Chelate)", shape=plaintext, fontcolor="#202124",  
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pos="2.5,2!"]; L3 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124",  
pos="-2.5,-2!"]; L4 [label="Levulinate\n(Bridging)", shape=plaintext, fontcolor="#202124",  
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[label="Water", shape=plaintext, fontcolor="#202124", pos="0,-2.5!"]; }
```

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## References

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